molecular formula C13H19IN2O B025511 N-[2-(diethylamino)ethyl]-4-iodobenzamide CAS No. 106790-96-9

N-[2-(diethylamino)ethyl]-4-iodobenzamide

Cat. No.: B025511
CAS No.: 106790-96-9
M. Wt: 346.21 g/mol
InChI Key: HRVWCNMOEFNEON-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-4-iodobenzamide is a benzamide derivative with notable applications in oncology, particularly in melanoma-targeted theranostics. Its high affinity for melanin allows prolonged retention in melanoma cells, making it a promising candidate for diagnostic and therapeutic purposes. In a phase II clinical trial, this compound demonstrated 100% specificity for melanoma lesions with minimal patient toxicity . Structurally, it features a diethylaminoethyl side chain and a 4-iodobenzamide core, which contribute to its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Carbodiimide-Mediated Coupling of 4-Iodobenzoic Acid

Activation of 4-Iodobenzoic Acid

An alternative route involves direct coupling of 4-iodobenzoic acid with N,N-diethylethylenediamine. The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). In a typical procedure, 4-iodobenzoic acid (10 mmol) is dissolved in dimethylformamide (DMF) and mixed with EDC (3.5 mg) and HOBt (3 mg) . The mixture is stirred at room temperature for 30 minutes to form the active ester intermediate.

Coupling with N,N-Diethylethylenediamine

The activated ester is reacted with N,N-diethylethylenediamine (1 mg) in DMF at room temperature for 2 hours. The reaction is quenched with 3N NaOH, and the product is extracted using dichloromethane. After drying over sodium sulfate, the crude product is purified via reverse-phase HPLC, yielding DAB with a chemical purity of 98% .

Table 2: Key Parameters for Carbodiimide Coupling

ParameterValue
Coupling AgentEDC/HOBt
SolventDimethylformamide (DMF)
Reaction TemperatureRoom temperature
Reaction Time2 hours
Yield72% (analogous fluorinated)

Alternative Radioiodination Techniques

Iododeboronation

Recent advances in radioiodination include iododeboronation, where arylboronic esters react with [125I]NaI in the presence of copper catalysts. While this method avoids organotin residues, its application to DAB remains exploratory. Kabalka et al. demonstrated iododeboronation of electron-rich arenes with chloramine-T, achieving 66–86% radiochemical yields .

Direct Isotopic Exchange

Direct isotopic exchange between bromine and iodine-125 under high-temperature conditions (150–200°C) has been reported for analogous compounds. However, harsh reaction conditions and lower molar activities limit its utility for DAB synthesis .

Purification and Characterization

Solid-Phase Extraction

Crude reaction mixtures are purified using C-18 Sep-Pak cartridges. The cartridges are preconditioned with ethanol and water, and the product is eluted with acetonitrile. This step removes unreacted precursors and oxidizing agents, ensuring radiochemical purity >98% .

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is performed using a C-18 column (4.6 × 250 mm) with a mobile phase of methanol:0.1M ammonium acetate (50:50) at 1 mL/min. DAB elutes at 8–10 minutes, confirmed via co-injection with non-radioactive standard .

Table 3: HPLC Parameters for DAB Analysis

ColumnC-18 (4.6 × 250 mm)
Mobile PhaseMethanol:0.1M ammonium acetate
Flow Rate1 mL/min
Retention Time8–10 minutes

Challenges and Optimizations

Minimizing Organotin Residues

Iododestannylation, while efficient, introduces toxic tributyltin byproducts. Recent protocols employ polymer-supported tin precursors or post-reaction filtration through silica gel to reduce contamination .

Enhancing Molar Activity

Molar activity is critical for imaging applications. Using high-purity [125I]NaI (>95% isotopic abundance) and minimizing carrier iodide improves specific activities to >2,000 Ci/mmol .

Chemical Reactions Analysis

Types of Reactions: N-(2-diethylaminoethyl)-4-iodobenzamide primarily undergoes nucleophilic substitution reactions. The radioiodination process involves the exchange of iodine atoms, facilitated by catalysts such as copper chloride .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the radiolabeled N-(2-diethylaminoethyl)-4-iodobenzamide, which is used for imaging and therapeutic purposes in nuclear medicine .

Scientific Research Applications

Nuclear Medicine

N-[2-(diethylamino)ethyl]-4-iodobenzamide is primarily employed in nuclear medicine for the imaging and treatment of melanoma due to its high affinity for melanin. The compound can be radiolabeled using isotopes such as iodine-123 or iodine-125, enhancing its utility in diagnostic imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .

Melanoma Imaging

The compound's unique property of accumulating in melanin-rich tissues makes it particularly effective for targeting melanoma cells. In vitro studies have demonstrated its significant binding affinity to melanoma cell lines, indicating its potential as a diagnostic agent. The mechanism of action involves direct binding to melanin or interaction with melanin biosynthesis pathways .

Therapeutic Applications

Beyond imaging, this compound has potential therapeutic applications. Its ability to target melanoma cells allows for the development of targeted radionuclide therapy (TRT), providing a dual function of diagnosis and treatment .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

  • In Vivo Studies : Research indicated that this compound exhibits rapid uptake in melanoma tumors compared to other tissues, demonstrating its specificity and potential as a diagnostic agent .
  • Binding Affinity Studies : Binding assays have shown nanomolar affinity levels for melanoma cells, underscoring its targeting capabilities .
  • Clinical Trials : Phase II scintigraphic trials have demonstrated the efficacy of iodine-123-labeled BZA in detecting malignant melanoma and metastases, showing promising results in patient imaging .

Synthesis and Optimization

The synthesis of this compound typically involves nucleophilic substitution reactions where iodine atoms are exchanged, often facilitated by catalysts like copper chloride. Optimization of reaction conditions such as temperature and solvent choice can significantly enhance yields and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-[2-(diethylamino)ethyl]-4-iodobenzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Biological Activity Solubility
This compound C₁₃H₁₈IN₂O 358.21 Diethylaminoethyl, 4-iodo Melanoma specificity, low toxicity Not reported
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide C₁₄H₁₉IN₂O 358.22 Piperidinylaminoethyl, 4-iodo Sigma-1 ligand, melanoma affinity Soluble in DMSO
N-[4-(Diethylamino)phenyl]-2-iodobenzamide C₁₇H₁₉IN₂O 394.25 Diethylaminophenyl, 2-iodo Not explicitly reported Not reported
N-(2-(Diethylamino)ethyl)-4-nitrobenzamide C₁₃H₁₉N₃O₃ 265.31 Diethylaminoethyl, 4-nitro Potential alkylating agent Not reported
N-(4-Ethylphenyl)-2-iodobenzamide C₁₅H₁₄INO 345.19 Ethylphenyl, 2-iodo Structural analog; activity unstudied Not reported

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

  • Structural Difference: Replaces the diethylamino group with a piperidinylamino moiety.
  • However, it was inactive in a mouse trace amine-associated receptor 5 (TAAR5) antagonist screen , highlighting target specificity differences.
  • Solubility : >98% purity in DMSO, facilitating in vitro studies .

N-[4-(Diethylamino)phenyl]-2-iodobenzamide

  • Structural Difference: Diethylamino group is on the phenyl ring rather than the ethyl side chain.
  • Impact : The positional isomerism (2-iodo vs. 4-iodo) may reduce melanin affinity compared to the parent compound, though biological data are lacking .

N-(2-(Diethylamino)ethyl)-4-nitrobenzamide

  • Functional Group : Substitutes iodine with a nitro group.

N-(4-Ethylphenyl)-2-iodobenzamide

  • Structural Simplicity: Lacks the diethylaminoethyl side chain, which is critical for melanin binding in the parent compound.
  • Activity: No reported melanoma-targeting data, underscoring the importance of the diethylaminoethyl group .

Key Research Findings and Clinical Relevance

  • Clinical Validation: this compound is the only compound in this group with phase II clinical trial data, demonstrating 100% lesion-specificity in melanoma .
  • Sigma-1 Ligands: N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide shows promise in preclinical studies but lacks clinical validation .
  • Synthetic Flexibility: Derivatives like N-(2-(diethylamino)ethyl)-4-nitrobenzamide highlight the versatility of the benzamide scaffold for developing alkylating agents .

Biological Activity

N-[2-(diethylamino)ethyl]-4-iodobenzamide, commonly referred to as BZA, is a compound with significant biological activity, particularly in the context of melanoma imaging and treatment. This article provides an in-depth examination of its biological properties, including its synthesis, mechanisms of action, and clinical applications.

Chemical Structure and Synthesis

This compound features a benzamide structure with a tertiary amine group. The synthesis typically involves the iodination of the benzamide derivative, which can be achieved through various methods, including isotopic exchange reactions that yield high radiochemical purity . For example, one study reported a straightforward synthesis method yielding up to 60% radiochemical yield for the iodinated product .

BZA exhibits a high affinity for melanin, a pigment produced by melanocytes. This property makes it particularly useful for targeting melanoma cells. Studies have shown that when labeled with iodine-123 or fluorine-18, BZA can effectively accumulate in melanotic tumors, allowing for enhanced imaging during scintigraphy and PET scans . The binding mechanism appears to be non-receptor-mediated, suggesting that the compound interacts directly with melanin rather than through specific receptors .

Biological Activity and Efficacy

In Vitro Studies:
In vitro evaluations have demonstrated that BZA derivatives exhibit selective uptake in melanoma cell lines. For instance, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide (a fluorinated derivative) showed significant melanin-specific uptake in B16F10 melanoma cells, with cellular uptake increasing dramatically in the presence of l-tyrosine .

In Vivo Studies:
In vivo studies using small animal models have revealed promising results regarding tumor uptake and retention. For example, BZA labeled with iodine-123 showed moderate uptake in malignant melanoma tissues during clinical trials, facilitating the detection of previously unidentified metastases . Additionally, biodistribution studies indicated that after injection, BZA derivatives exhibited rapid clearance from non-target tissues while maintaining high levels of radioactivity in tumors over time .

Clinical Applications

BZA's capability as a radiotracer has been explored extensively in clinical settings. In initial studies involving patients with malignant melanoma, BZA was able to visualize tumor lesions effectively and provided additional diagnostic information compared to traditional imaging techniques like technetium-99m scintigraphy . The ability to detect small lesions is crucial for early intervention and treatment planning.

Comparative Data on Uptake

The following table summarizes key findings from various studies regarding the uptake of different BZA derivatives in tumor models:

CompoundTumor Uptake (%ID/g) at 1 hourKey Findings
This compound (BZA)6.47 ± 2.16High affinity for melanin; effective imaging
N-(2-(dimethylamino)ethyl)-4-[18F]fluorobenzamide13.0Superior retention; high tumor-to-background ratio
N-(2-diethylaminoethyl)-4-[123I]iodobenzamideModerateDetected additional metastases not seen with DTPA

Case Studies

  • Case Study on Melanoma Detection : In a clinical trial involving five patients with malignant melanoma, BZA demonstrated its potential by identifying additional metastatic lesions that were missed by conventional imaging techniques. This capability led to changes in therapeutic strategies for two patients .
  • Biodistribution Analysis : A study assessing the biodistribution of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide showed significant tumor accumulation (up to 13 %ID/g at 60 minutes), indicating its effectiveness as a PET imaging agent for melanoma .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[2-(diethylamino)ethyl]-4-iodobenzamide, and how can its purity be validated for preclinical studies?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-iodobenzoyl chloride with N,N-diethylethylenediamine under anhydrous conditions. To ensure purity (>98%), use reverse-phase HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1^1H/13^13C NMR (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 45–55 ppm for diethylamino carbons). Mass spectrometry (ESI-MS, [M+H]⁺ ≈ 375 m/z) is critical for molecular weight confirmation .

Q. How does This compound target melanoma cells, and what experimental models validate its specificity?

  • Methodological Answer : The compound binds melanin via its iodobenzamide moiety, enabling selective accumulation in melanoma cells. Validate specificity using:

  • In vitro : Competitive binding assays with melanin-rich vs. melanin-deficient cell lines (e.g., B16F10 vs. A375), measuring IC₅₀ shifts.
  • In vivo : PET/CT imaging with 123^{123}I-labeled analogs in murine xenograft models, comparing tumor-to-background ratios .

Q. What analytical techniques are recommended for stability studies of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via:

  • LC-MS/MS : Quantify parent compound and metabolites (e.g., deiodinated byproducts).
  • Radio-TLC : For radiolabeled analogs, assess radiochemical purity over 24–48 hours .

Advanced Research Questions

Q. How can contradictory data between in vitro efficacy and in vivo pharmacokinetics be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor tissue penetration. Address this by:

  • Metabolite Profiling : Use hepatic microsome assays to identify major metabolites (e.g., CYP3A4-mediated oxidation).
  • Tissue Distribution Studies : Employ quantitative whole-body autoradiography (QWBA) in rodents to correlate biodistribution with efficacy .

Q. What strategies optimize the pharmacokinetic profile of This compound for brain-metastasized melanoma?

  • Methodological Answer : Enhance blood-brain barrier (BBB) penetration via:

  • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to increase lipophilicity.
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes to prolong circulation and reduce hepatic clearance .

Q. How does the compound’s interaction with melanin influence its therapeutic index in heterogeneous melanoma populations?

  • Methodological Answer : Use single-cell RNA sequencing to stratify patient-derived melanoma cells by melanin biosynthesis genes (e.g., TYR, TYRP1). Correlate expression levels with compound uptake (via fluorescence-labeled analogs) and apoptosis assays. For resistant subpopulations, co-administer melanogenesis inducers (e.g., forskolin) .

Q. What experimental designs mitigate off-target effects when combining this compound with alkylating agents?

  • Methodological Answer : Employ isobologram analysis to determine synergistic vs. additive effects. For toxicity screening:

  • Primary Human Hepatocytes : Assess CYP450 inhibition.
  • hERG Assay : Evaluate cardiac safety (IC₅₀ for hERG blockade >10 μM preferred) .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in non-melanoma cell lines?

  • Methodological Answer : Standardize assay conditions:

  • Serum Concentration : Use ≤2% FBS to avoid protein binding interference.
  • Exposure Time : Limit to 48 hours to preclude artifactual apoptosis from prolonged culture.
  • Control for Iodide Release : Include sodium iodide controls to distinguish compound-specific vs. iodide-mediated effects .

Q. Toxicity and Safety Profiling

Q. What preclinical toxicity models are recommended for IND-enabling studies?

  • Methodological Answer : Follow ICH S7/S9 guidelines:

  • Acute Toxicity : Single-dose escalation in Sprague-Dawley rats (0–100 mg/kg, 14-day observation).
  • Genotoxicity : Ames test (TA98, TA100 strains) and micronucleus assay in human TK6 cells .

Properties

CAS No.

106790-96-9

Molecular Formula

C13H19IN2O

Molecular Weight

346.21 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-iodobenzamide

InChI

InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)

InChI Key

HRVWCNMOEFNEON-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I

Key on ui other cas no.

106790-96-9

Synonyms

(123I)IDAB
DEIB
I-BZA
N-(2-(diethylamino)ethyl)-4-iodobenzamide
N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled
N-(2-diethylaminoethyl)-4-iodobenzamide
N-diethylamino-2 ethyl iodo-4-benzamide
p-131I-ABA-2-2

Origin of Product

United States

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